molecular formula C30H22O2 B287798 10,10'-Bis[9-methoxyphenanthrene]

10,10'-Bis[9-methoxyphenanthrene]

Cat. No.: B287798
M. Wt: 414.5 g/mol
InChI Key: WASSYTYWNLUGTE-UHFFFAOYSA-N
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Description

10,10'-Bis[9-methoxyphenanthrene] is a dimeric phenanthrene derivative featuring methoxy (-OCH₃) groups at the 9-positions of two interconnected phenanthrene units. Methoxy groups are electron-donating, influencing electronic density, solubility, and intermolecular interactions such as π-π stacking .

Properties

IUPAC Name

9-methoxy-10-(10-methoxyphenanthren-9-yl)phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O2/c1-31-29-25-17-9-5-13-21(25)19-11-3-7-15-23(19)27(29)28-24-16-8-4-12-20(24)22-14-6-10-18-26(22)30(28)32-2/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASSYTYWNLUGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C3=CC=CC=C31)C4=C(C5=CC=CC=C5C6=CC=CC=C64)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 9,10-Dimethoxyphenanthrene : Synthesized via methylation of 9,10-phenanthrenedione using dimethyl sulfate and sodium dithionite . The methoxy groups at the 9,10-positions enhance conjugation and electron density, contrasting with 10,10'-Bis[9-methoxyphenanthrene], where methoxy groups are on separate phenanthrene units.
  • 9,10-Dibromophenanthrene : Bromine substituents at 9,10-positions act as electron-withdrawing groups, enabling cross-coupling reactions. Crystal structure analysis reveals slipped antiparallel π-π stacking (interplanar distance: 3.47 Å) . Methoxy groups in 10,10'-Bis[9-methoxyphenanthrene] may reduce π-stacking efficiency due to steric hindrance and electron donation.
  • Phosphaphenanthrene Derivatives : 9-Oxa-10-phosphaphenanthrene-10-oxide derivatives (e.g., 10-diethoxymethyl-substituted variants) incorporate heteroatoms (P, O), significantly altering electronic properties and thermal stability compared to purely hydrocarbon-based analogs like 10,10'-Bis[9-methoxyphenanthrene] .

Dihydrogenated Phenanthrenes

  • 9,10-Dihydro-9,9,10,10-tetraphenylphenanthrene : The tetraphenyl substitution at the 9,10-positions introduces steric bulk, reducing planarity and conjugation. This contrasts with the fully aromatic 10,10'-Bis[9-methoxyphenanthrene], which retains π-conjugation across both phenanthrene units .
  • 9,10-Dihydro-2,4-bis(4-methoxyphenyl)phenanthrene : Methoxy groups at peripheral positions (2,4) may enhance solubility while minimally affecting core conjugation, unlike the central substitution in 10,10'-Bis[9-methoxyphenanthrene] .

Comparative Analysis of Physicochemical Properties

Compound Substituents Key Properties Applications/Findings Reference
10,10'-Bis[9-methoxyphenanthrene] 9-methoxy on two phenanthrenes Hypothesized enhanced solubility, electron-rich aromatic system Potential OLEDs, catalysis (inferred) N/A
9,10-Dimethoxyphenanthrene 9,10-methoxy High conjugation, synthesized via methylation of phenanthrenedione Intermediate for acetylated derivatives
9,10-Dibromophenanthrene 9,10-bromo Electron-withdrawing, planar structure with π-π stacking (3.47 Å) Cross-coupling precursor
9-Oxa-10-phosphaphenanthrene P=O, alkoxy groups High thermal stability, tunable electronic properties via substituents Flame retardants, optoelectronics
9,9'-Biphenanthryl-10,10'-bis(oxazoline) Oxazoline ligands Chiral centers, asymmetric catalysis (e.g., Friedel-Crafts alkylation, 85% ee) Catalytic ligands
PXZ-DPS (phenoxazine-sulfone) Diphenylsulfone core Small ΔE_ST (<0.1 eV), high PLQY (0.90), green emission OLEDs (17.5% EQE)

Key Research Findings and Contrasts

  • Synthetic Accessibility :

    • Methoxy-substituted phenanthrenes (e.g., 9,10-dimethoxyphenanthrene) are synthesized via straightforward methylation , whereas 9,9'-biphenanthryl derivatives require multi-step procedures (11 steps, 22–26% yield) .
    • Phosphaphenanthrene derivatives are synthesized via nucleophilic substitution or condensation, leveraging P=O reactivity .
  • However, sulfone-containing analogs (e.g., PXZ-DPS) exhibit superior electroluminescence due to balanced donor-acceptor interactions .
  • Steric and Crystallographic Effects :

    • Bulky substituents (e.g., tetraphenyl in dihydrophenanthrenes) disrupt planarity and π-stacking , whereas smaller groups (methoxy) may preserve intermolecular interactions critical for solid-state applications.

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